Quinine, trimethylsilyl ether
Description
Historical Context of Quinine (B1679958) Synthesis and Derivatives in Organic Chemistry
The quest to synthesize quinine, a potent antimalarial drug first isolated in 1820, represents a monumental chapter in the history of organic chemistry. wikipedia.org Early attempts, such as William Henry Perkin's unsuccessful effort in 1856 which serendipitously led to the discovery of the first synthetic dye, mauveine, underscore the complexity of the molecule. wikipedia.orgudel.edu The correct atomic connectivity of quinine was established in 1907, paving the way for more rational synthetic approaches. wikipedia.org
A pivotal moment came in 1918 when Paul Rabe and Karl Kindler reported the conversion of quinotoxine to quinine, a significant step in its synthesis. wikipedia.org However, it was the formal total synthesis by R.B. Woodward and W.E. Doering in 1944 that captured the attention of the chemical community, although this achievement has been a subject of debate. wikipedia.orgunito.it Decades later, Gilbert Stork's stereoselective total synthesis in 2001 further highlighted the enduring challenge and importance of quinine synthesis. wikipedia.org
Throughout this long history, the development of quinine derivatives has been a parallel and equally important field of study. bibliotekanauki.pl These derivatives were often created to modify the properties of the parent molecule, and their synthesis necessitated the development of new chemical strategies. The introduction of protecting groups became a critical tactic, allowing chemists to selectively shield reactive functional groups while modifying other parts of the molecule. It is within this context that derivatives like quinine, trimethylsilyl (B98337) ether emerged, born from the need for precise chemical control in the multi-step synthesis of complex natural products and their analogues.
Significance of Silyl (B83357) Ethers in Advanced Organic Synthesis
Silyl ethers are a class of chemical compounds that play a crucial role as protecting groups for alcohols in organic synthesis. wikipedia.orgfiveable.me Their general structure consists of a silicon atom bonded to an alkoxy group. wikipedia.org The utility of silyl ethers lies in their ability to be selectively installed and removed under mild conditions, a feature that is paramount in the intricate sequences of modern synthetic chemistry. wikipedia.orglibretexts.org
The formation of a silyl ether, a process known as silylation, typically involves reacting an alcohol with a silyl halide, such as trimethylsilyl chloride, in the presence of a base like imidazole (B134444). wikipedia.org This reaction effectively masks the reactive hydroxyl group of the alcohol, preventing it from interfering with subsequent chemical transformations. fiveable.mepearson.com
A key advantage of silyl ethers is the wide array of available silylating agents, each offering different levels of steric bulk and reactivity. This allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule. wikipedia.org For instance, the less sterically hindered trimethylsilyl (TMS) group can be removed under conditions that leave a bulkier tert-butyldimethylsilyl (TBDMS) group intact. fiveable.me The removal of silyl ethers is often achieved using fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or under acidic conditions. fiveable.melibretexts.org The development and application of silyl ether protecting group strategies have been instrumental in the successful synthesis of numerous complex natural products.
Overview of Research Trajectories for Quinine, Trimethylsilyl Ether
Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of novel quinine derivatives and as a tool in the development of new synthetic methodologies. The introduction of the trimethylsilyl group onto the quinine molecule serves to protect its hydroxyl group, thereby enabling chemists to perform reactions on other parts of the alkaloid's structure without unintended side reactions.
One major research trajectory has been the use of silylated quinine derivatives in the development of new catalysts for asymmetric synthesis. Quinine and its derivatives are well-known for their ability to act as chiral ligands and organocatalysts, influencing the stereochemical outcome of chemical reactions. wikipedia.orgchemistryviews.org By modifying the quinine scaffold, researchers aim to create new catalysts with enhanced selectivity and reactivity. The temporary protection of the hydroxyl group as a trimethylsilyl ether is a common strategy in these synthetic efforts.
Another significant area of research involves the use of this compound in the total synthesis of quinine itself or its stereoisomers. For example, in some synthetic routes, the protection of the hydroxyl group is a necessary step to achieve the desired stereochemistry at other chiral centers in the molecule. The ease of formation and cleavage of the trimethylsilyl ether makes it a valuable tool in these complex synthetic endeavors.
Scope and Objectives of Current Research on this compound
Current research on this compound continues to build upon its established utility as a protected intermediate. The primary objectives of ongoing studies can be summarized as follows:
Development of Novel Quinine-Based Organocatalysts: Researchers are actively designing and synthesizing new quinine derivatives with the aim of creating more efficient and selective organocatalysts for a variety of chemical transformations. The use of this compound as a starting material or key intermediate allows for the systematic modification of the quinine structure.
Exploration of New Synthetic Routes to Quinine and its Analogues: The quest for more efficient and elegant total syntheses of quinine and its derivatives is a continuing challenge in organic chemistry. tohoku.ac.jp this compound often features in these synthetic plans as a means to control reactivity and stereochemistry.
Investigation of Structure-Activity Relationships: By synthesizing a range of quinine derivatives, researchers can probe the relationship between the structure of the molecule and its catalytic or biological activity. The ability to selectively modify the quinine scaffold, facilitated by protecting groups like the trimethylsilyl ether, is crucial for these studies.
The ongoing research into this compound underscores its importance as a versatile tool in the hands of synthetic organic chemists, enabling the creation of new molecules with potentially valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2Si/c1-6-16-15-25-12-10-17(16)13-22(25)23(27-28(3,4)5)19-9-11-24-21-8-7-18(26-2)14-20(19)21/h6-9,11,14,16-17,22-23H,1,10,12-13,15H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECXMWGKYEZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Mechanistic Investigations of Reactions Involving Quinine, Trimethylsilyl Ether
Reaction Pathways in O-Trimethylsilylation and Desilylation
The O-trimethylsilylation of quinine (B1679958) is a fundamental protection strategy frequently employed during multi-step syntheses. researchgate.netwikipedia.org This reaction involves the conversion of the C9 hydroxyl group into a trimethylsilyl (B98337) ether. The primary purpose of this transformation is to mask the reactive hydroxyl group, preventing it from interfering in subsequent chemical steps. illinois.edu The pathway typically involves reacting quinine with a silylating agent, such as trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA), in the presence of a base like triethylamine (B128534) or imidazole (B134444). The base facilitates the deprotonation of the hydroxyl group, allowing the nucleophilic oxygen to attack the silicon atom of the silylating agent, displacing a leaving group (e.g., chloride) and forming the O-Si bond.
The desilylation process is the reverse reaction, regenerating the hydroxyl group. This step is crucial for deprotection, often occurring towards the end of a synthetic sequence. The C-O-Si bond is labile under specific conditions. Fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), are highly effective for desilylation due to the high strength of the silicon-fluoride bond. Alternatively, acidic conditions, such as treatment with p-toluenesulfonic acid or hydrofluoric acid, can also be used to cleave the silyl (B83357) ether and restore the alcohol functionality. wikipedia.org The choice of silylation and desilylation conditions is critical to ensure compatibility with other functional groups present in the molecule. researchgate.net
Role of Quinine, Trimethylsilyl Ether in Asymmetric Catalytic Cycles
This compound (TMSQ) has emerged as a highly effective organocatalyst in various asymmetric reactions. nih.gov The silyl ether modification at the C9 position plays a crucial role, enhancing catalytic activity and selectivity compared to unprotected quinine in certain reactions. illinois.edu Its function is rooted in the precise three-dimensional arrangement of its functional groups—the nucleophilic quinuclidine (B89598) nitrogen, the quinoline (B57606) ring system, and the bulky trimethylsilyloxy group—which work in concert to control the approach of substrates to the catalytic site.
The catalytic efficacy of TMS-quinine and related derivatives stems from a combination of specific, non-covalent interactions with the substrates. Mechanistic proposals for catalysts derived from the quinine scaffold often invoke a dual-activation model. dovepress.com
Nucleophilic/Brønsted Base Activation : The quinuclidine nitrogen atom acts as a Lewis or Brønsted base. It can deprotonate a pronucleophile (such as a nitrophosphonate) or add to an electrophile (like a ketene) to form a reactive, ion-paired intermediate. nih.govacs.org
Hydrogen Bonding and π-π Stacking : While the C9-OH group in unmodified quinine acts as a hydrogen-bond donor, its conversion to a silyl ether removes this capability. nih.gov However, the rest of the catalyst scaffold directs stereoselectivity. In related quinine-based thiourea (B124793) catalysts, the thiourea moiety activates the electrophile (e.g., an isatin (B1672199) imine or enone) via hydrogen bonding. dovepress.comacs.org Simultaneously, π-π stacking interactions can occur between the electron-rich quinoline ring of the catalyst and an electron-deficient aromatic ring in the substrate. acs.org These orienting interactions create a chiral pocket that dictates the facial selectivity of the nucleophilic attack. For TMS-quinine itself, the bulky silyl ether group contributes significantly to the steric environment that directs substrate approach. nih.gov
Understanding the geometry and energetics of the transition state is key to explaining the high levels of stereoselectivity observed in reactions catalyzed by quinine derivatives. While specific transition state calculations for TMS-quinine are not extensively detailed in the provided literature, analysis of related systems provides a robust framework. For many organocatalytic reactions, Zimmerman-Traxler-type transition state models are invoked. nih.gov
In the context of a reaction catalyzed by a quinine derivative, the transition state involves a highly organized assembly of the catalyst and both the nucleophilic and electrophilic substrates. dovepress.comacs.org Computational studies on related catalysts suggest that the most stable transition state is one that minimizes steric repulsion while maximizing stabilizing electronic interactions. acs.org For instance, in the addition of a nucleophile to an electrophile, the catalyst holds both partners in a specific orientation. The approach to one face (e.g., the Re-face) of the electrophile is favored because the transition state leading to the alternative product would suffer from severe steric clashes between the substrate and a part of the catalyst's chiral backbone, such as the bulky silyl ether group or the quinuclidine ring. acs.org
The stereochemical outcome of reactions mediated by TMS-quinine is a direct consequence of the catalyst's rigid, chiral structure. The protection of the C9-hydroxyl group as a trimethylsilyl ether is shown to be beneficial, leading to faster and more selective catalysts in some applications. illinois.edunih.gov
In the catalytic asymmetric heterodimerization of ketenes, TMS-quinine was found to be an optimal catalyst, providing excellent enantioselectivity (≥90% ee) and regioselectivity. nih.gov The proposed mechanism involves the addition of the quinuclidine nitrogen to one ketene (B1206846), forming a zwitterionic enolate. This intermediate is stabilized and sterically shielded by the catalyst's framework. The bulky TMS group helps to create a well-defined chiral pocket, forcing the second ketene molecule to approach from a specific trajectory, thus controlling the stereochemistry of the newly formed stereocenter. The choice between TMS-quinine and its pseudoenantiomer, such as methyl-quinidine, allows for selective access to either the (R) or (S) enantiomer of the product. nih.gov
Similarly, in syntheses utilizing diphenylprolinol silyl ether, the silyl ether plays a critical role in establishing a chiral environment that leads to high enantioselectivity in Michael additions, which are key steps in the construction of complex molecules like quinine itself. researchgate.netresearchgate.netnih.gov The mechanism relies on the formation of a chiral enamine intermediate, with the bulky silyl ether group directing the stereochemical course of the subsequent bond formation. researchgate.net
Interactive Data Table: Performance of TMS-Quinine in Ketene Heterodimerization
The following table summarizes the performance of this compound (TMSQ) as a catalyst in the heterodimerization of methylphenylketene and the ketene generated from propionyl chloride, highlighting its efficiency in terms of yield and enantiomeric excess (ee). nih.gov
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Enantiomer |
|---|---|---|---|
| TMS-Quinine (TMSQ) | 60-65 | 96 | (R) |
| Me-Quinine (MeQ) | 60-65 | 95 | (R) |
| Me-Quinidine (MeQd) | 60-65 | 98 | (S) |
Reaction Kinetics and Thermodynamics of Transformations
The kinetics of reactions catalyzed by this compound are significantly influenced by the presence of the silyl group. Studies on related Cinchona alkaloid catalysts in asymmetric phase transfer catalysis have shown that protecting the C9-hydroxyl group generally leads to faster reactions. illinois.edu This rate enhancement can be attributed to several factors. The silyl ether may increase the lipophilicity of the catalyst, improving its solubility in nonpolar solvents commonly used for these reactions. Furthermore, by removing the potentially acidic hydroxyl proton, the silyl group can prevent the formation of catalyst-inhibiting aggregates or undesired side reactions, leading to a more active and stable catalytic species throughout the reaction course.
Iv. Applications of Quinine, Trimethylsilyl Ether in Asymmetric Catalysis
Organocatalytic Applications of Quinine-Derived Silyl (B83357) Ethers
The protection of the C9 hydroxyl group as a silyl ether has been a key strategy in developing specialized Cinchona alkaloid catalysts. O-trimethylsilyl quinine (B1679958) (TMSQ) is a prominent example, demonstrating high efficacy in reactions where Lewis basic activation by the quinuclidine (B89598) nitrogen is the primary catalytic mode, without the complication of hydrogen bonding from the C9-OH group.
Michael Addition Reactions
While bifunctional quinine derivatives bearing thiourea (B124793) or squaramide moieties are widely recognized for catalyzing asymmetric Michael additions, the specific application of Quinine, trimethylsilyl (B98337) ether in this capacity is not extensively documented in prominent research literature. The typical mechanism for these reactions relies on dual activation of the nucleophile and electrophile through hydrogen bonding, a role the TMS-etherified catalyst cannot fulfill in the same manner.
Mannich-type Reactions
Similar to Michael additions, the field of asymmetric organocatalytic Mannich reactions is dominated by Cinchona alkaloid catalysts that possess a hydrogen-bond-donating group, such as the parent alkaloids or their thiourea derivatives. These groups are crucial for activating the imine electrophile. Consequently, the use of Quinine, trimethylsilyl ether, which lacks this hydrogen-bonding capability at the C9 position, is not a common strategy for this transformation.
Strecker-type Cyanation Reactions
The enantioselective Strecker reaction, involving the addition of a cyanide source to an imine, frequently employs cinchona alkaloid-derived thioureas as catalysts. These catalysts activate the imine via hydrogen bonding and coordinate the cyanide nucleophile. Although trimethylsilyl cyanide (TMSCN) is a common reagent in these reactions, the catalysis by O-trimethylsilyl quinine itself has not been established as a mainstream method. buchler-gmbh.comnih.gov
Aldol (B89426) and Phospho-Aldol Reactions
Asymmetric aldol reactions often utilize proline or modified Cinchona alkaloids with primary amine functionalities. Mukaiyama-type aldol reactions involve silyl enol ethers as nucleophiles, but the catalysts are typically chiral Lewis acids. A direct, enantioselective aldol reaction catalyzed by this compound is not a widely reported method. Similarly, there is a lack of significant literature describing the application of this specific catalyst in phospho-aldol reactions.
Annulation Reactions
This compound (O-TMS quinine) has been successfully applied in asymmetric cycloaddition reactions. A notable example is the bifunctional catalytic system developed by Nelson and coworkers for the [4+2] cycloaddition between N-thioacyl imines and ketenes. In this system, O-TMS quinine, in conjunction with a co-catalyst like LiClO₄, effectively catalyzes the reaction. The ketene (B1206846) is formed in situ from an acid chloride, and the O-TMS quinine is proposed to act as a Lewis base catalyst. The lithium cation is believed to coordinate the transition state, contributing to the organization and stereochemical outcome of the cycloaddition, which serves as a powerful alternative to direct Mannich reactions of enolizable imines. nih.gov
Ketene Heterodimerization
One of the most successful applications of this compound (TMSQ) is in the catalytic asymmetric heterodimerization of ketenes to produce β-lactones. Research has identified TMSQ, developed by Calter's group, as an optimal catalyst for this transformation. nih.gov The process involves the slow addition of one acid chloride to a solution containing another ketene precursor, a base, and the TMSQ catalyst.
This method yields ketene heterodimer β-lactones with high yields, excellent enantioselectivity, and high regioselectivity. The TMS-quinine catalyst typically provides access to the (R)-enantiomer of the β-lactone product. The reaction demonstrates broad scope and has been optimized to run with catalyst loadings as low as 0.5 mol%, although a compromise between yield and enantioselectivity is often found at slightly higher loadings (e.g., 2.5 mol%). nih.gov
The success of TMSQ in this reaction is attributed to its ability to act as a potent Lewis base to facilitate the formation of a chiral ammonium (B1175870) enolate from the donor ketene, which then selectively reacts with the acceptor ketene. The steric and electronic properties of the TMS ether are crucial for achieving the high levels of stereocontrol observed. nih.gov
| Acceptor Ketene | Donor Ketene Precursor | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|
| Methylphenylketene | Propionyl chloride | 65 | 94 | (R) |
| Ethylphenylketene | Propionyl chloride | 68 | 96 | (R) |
| (p-Tolyl)methylketene | Propionyl chloride | 63 | 95 | (R) |
Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| This compound (TMSQ) | (8S,9R)-6'-methoxy-5-vinyl-1-azabicyclo[2.2.2]octan-9-ylmethoxy]trimethylsilane |
| Quinine | (8S,9R)-6'-methoxycinchonan-9-ol |
| LiClO₄ | Lithium perchlorate |
| TMSCN | Trimethylsilyl cyanide |
| Methylphenylketene | 1-Phenylprop-1-en-1-one |
| Propionyl chloride | Propanoyl chloride |
| β-lactone | Oxetan-2-one |
Design Principles for Enhanced Catalytic Activity and Enantioselectivity
The strategic placement of a trimethylsilyl ether on the quinine scaffold is a key design principle for modulating catalytic performance. This modification primarily influences the catalyst's steric and electronic properties, which in turn dictates its interaction with substrates and the subsequent enantioselectivity of the reaction.
The C9 hydroxyl group in unmodified quinine often participates in hydrogen bonding interactions, which can be crucial for activating substrates and stabilizing transition states. dovepress.com By replacing the hydroxyl proton with a bulky trimethylsilyl group, this hydrogen-bonding capability is removed and replaced with a sterically demanding environment around the catalytic nitrogen atom. This modification can be advantageous in several ways:
Steric Shielding: The bulky trimethylsilyl group can effectively block one face of the approaching substrate, leading to higher enantioselectivity. This steric hindrance directs the substrate to a specific orientation, favoring the formation of one enantiomer over the other.
Conformational Rigidity: The introduction of the silyl ether can influence the conformational equilibrium of the quinine molecule, potentially locking it into a more catalytically active conformation. nih.gov Cinchona alkaloids are known to exist as a mixture of interconverting conformers in solution, and stabilizing a specific conformer can lead to more consistent and higher enantiomeric excesses. nih.gov
Modified Basicity: The electronic effect of the silyl ether group can subtly alter the basicity of the nearby quinuclidine nitrogen. This modulation can fine-tune the catalyst's reactivity, making it more or less reactive towards specific substrates.
Research into various modifications of the C9 position has shown that even subtle changes can have a significant impact on catalytic outcomes. For instance, the use of other silyl ethers with varying steric bulk, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBS), allows for the fine-tuning of the catalyst's steric profile to suit different substrates. wikipedia.orgharvard.edu The choice of the silyl group, therefore, becomes a critical parameter in the design of a catalyst for a specific asymmetric transformation.
While the trimethylsilyl ether derivative of quinine itself is not as extensively documented in catalytic applications as other derivatives like thioureas or squaramides, the principles of modifying the C9 position are well-established. dovepress.commdpi.com The application of a 9-silyloxy derivative of quinine has been noted in asymmetric Mannich reactions, highlighting the potential of this class of modified catalysts. dovepress.com The design of these catalysts leverages the inherent chirality of the quinine backbone, with the silyl ether acting as a crucial control element to enhance stereochemical induction.
Table 1: Comparison of C9-Substituents on Quinine and their Influence on Catalysis
| C9-Substituent | Primary Mode of Interaction | Key Influence on Catalysis | Typical Applications |
| -OH (unmodified) | Hydrogen Bond Donor/Acceptor | Activation of electrophiles, stabilization of transition states | Aldol reactions, Michael additions |
| -OTMS (trimethylsilyl ether) | Steric Hindrance | Directs substrate approach, can enhance enantioselectivity | Mannich reactions |
| -Thiourea | Dual Hydrogen Bond Donor | Bifunctional activation of both nucleophile and electrophile | Michael additions, Mannich reactions |
| -Squaramide | Rigidified Dual H-bond Donor | Enhanced bifunctional activation through a more organized transition state | Michael additions, cycloadditions |
Recyclability and Stability of Immobilized Silyl Ether Catalysts
A significant advantage of organocatalysts is the potential for their immobilization on solid supports, which facilitates catalyst recovery and reuse, thereby improving the economic and environmental sustainability of chemical processes. The immobilization of cinchona alkaloids is a well-explored strategy to achieve catalyst recyclability. buchler-gmbh.comwiley.com
The trimethylsilyl ether of quinine can be anchored to various solid supports, such as polymers or silica (B1680970) gel, to create heterogeneous catalysts. A common strategy for immobilization involves linking the catalyst through its vinyl group, which does not directly interfere with the catalytically active sites. buchler-gmbh.com This approach ensures that the catalytic activity and enantioselectivity are largely retained after immobilization.
The stability of the silyl ether linkage under catalytic conditions is a critical factor for the longevity and recyclability of the immobilized catalyst. Silyl ethers are known to be stable under a range of conditions, particularly basic and neutral environments. numberanalytics.com However, they can be sensitive to acidic conditions and fluoride (B91410) ion sources, which are often used for their removal in synthetic chemistry. wikipedia.orgharvard.edu Therefore, the choice of reaction conditions is paramount to ensure the stability of the immobilized this compound catalyst over multiple catalytic cycles.
While specific data on the recyclability of immobilized this compound is not extensively reported, the general principles of silyl ether stability and cinchona alkaloid immobilization provide a strong basis for their potential in recyclable catalytic systems. The robustness of silyl ethers under many organic reaction conditions suggests that catalysts incorporating this group could be recycled multiple times without significant loss of activity, provided that the reaction environment is carefully controlled to avoid cleavage of the silyl ether bond.
Table 2: General Stability of Silyl Ethers
| Condition | Stability of Trimethylsilyl (TMS) Ether |
| Strongly Acidic | Low |
| Mildly Acidic | Moderate |
| Neutral | High |
| Basic | High |
| Fluoride Ions | Low |
The development of robust and recyclable immobilized catalysts based on this compound holds promise for practical applications in industrial-scale asymmetric synthesis. Further research in this area would likely focus on optimizing the immobilization techniques and exploring the scope of reactions where these recyclable catalysts can be effectively employed.
V. Structural Elucidation and Advanced Characterization of Quinine, Trimethylsilyl Ether
Spectroscopic Analysis for Confirmation of Silyl (B83357) Ether Formation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the formation of quinine (B1679958), trimethylsilyl (B98337) ether. These methods probe the molecular structure at a fundamental level, providing evidence of the covalent bond formation between the silicon atom of the trimethylsilyl group and the oxygen atom of quinine's hydroxyl group.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including silylated derivatives of quinine. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can confirm the successful silylation of the quinine molecule.
The introduction of the trimethylsilyl (TMS) group results in characteristic changes in the NMR spectrum. A new, strong singlet typically appears in the upfield region of the ¹H NMR spectrum, usually between 0 and 0.5 ppm. This signal corresponds to the nine equivalent protons of the three methyl groups attached to the silicon atom. The appearance of this signal is a strong indicator of successful silylation.
Furthermore, the proton attached to the carbon bearing the newly formed silyl ether group (C9-H) will experience a change in its chemical environment, leading to a shift in its corresponding signal in the ¹H NMR spectrum. In ¹³C NMR spectroscopy, the carbon atom bonded to the oxygen of the silyl ether will also exhibit a noticeable shift, and new signals corresponding to the methyl carbons of the TMS group will appear. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of atoms within the molecule and unambiguously assign all proton and carbon signals, solidifying the structural confirmation of quinine, trimethylsilyl ether.
Table 1: Characteristic ¹H NMR Chemical Shifts for Quinine and its Trimethylsilyl Ether Derivative
| Proton | Quinine (ppm) | This compound (ppm) |
|---|---|---|
| (CH₃)₃-Si- | N/A | ~0.1 (s, 9H) |
| C9-H | ~5.8 (d) | Shifted from original position |
| Vinyl Protons | ~5.0-6.0 | Minor shifts |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, MS analysis provides definitive evidence of the derivatization.
Upon silylation, the molecular weight of quinine increases by 72.1 atomic mass units (amu), corresponding to the addition of a Si(CH₃)₃ group and the loss of a hydrogen atom. This increase in molecular weight is readily observed in the mass spectrum as a shift in the molecular ion peak ([M]⁺).
Electron ionization (EI) mass spectrometry of trimethylsilyl ethers of alkaloids like quinine often results in characteristic fragmentation patterns. A prominent fragment ion is often observed at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. Another significant fragmentation pathway involves the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ peak. The fragmentation pattern of the quinine core can also be analyzed to further confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and providing an even higher degree of confidence in the identification of this compound.
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. While the absolute configuration of quinine itself is well-established, X-ray crystallography of its trimethylsilyl ether derivative can be used to confirm that the derivatization process does not induce any changes in the stereochemistry of the molecule.
To perform X-ray crystallography, a single crystal of this compound of sufficient size and quality must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, the precise positions of all atoms, including those of the trimethylsilyl group, can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous picture of the molecule's conformation in the solid state.
The crystallographic data can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is valuable for understanding the physical properties of the compound.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted quinine or other byproducts of the silylation reaction. These methods are also crucial for the analysis of stereoisomers.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Quinine itself has a relatively low volatility, which can make its analysis by GC challenging. Silylation to form this compound significantly increases its volatility and thermal stability, making it much more amenable to GC analysis.
In a typical GC analysis, a solution containing the silylated quinine is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation of different components in the sample is based on their differential partitioning between the mobile and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase will travel through the column faster and elute earlier.
The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) allows for the sensitive detection and quantification of the eluting compounds. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a particularly powerful tool for the analysis of complex mixtures. By comparing the retention time of the peak corresponding to this compound with that of a known standard, its identity can be confirmed. The area of the peak is proportional to the amount of the compound present, allowing for quantitative analysis and the determination of purity.
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mixture. For quinine and its derivatives, HPLC is particularly valuable for the determination of enantiomeric excess, which is a measure of the purity of a single enantiomer in a mixture of enantiomers.
To determine the enantiomeric excess of quinine, a chiral stationary phase (CSP) is typically used in the HPLC column. A CSP is a stationary phase that is itself chiral and can therefore interact differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram.
The area of each peak is proportional to the concentration of the corresponding enantiomer. By comparing the areas of the two peaks, the enantiomeric excess can be calculated using the following formula:
Enantiomeric Excess (% ee) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the areas of the peaks corresponding to the two enantiomers. This method is crucial for quality control in processes where the stereochemical purity of quinine is important.
Table 2: List of Compounds
| Compound Name |
|---|
| Quinine |
| This compound |
| Trimethylsilyl chloride |
| Hexamethyldisilazane (B44280) |
| Bistrimethylsilylacetamide |
| Trimethylsilylimidazole |
| Carbon |
| Hydrogen |
| Oxygen |
| Silicon |
Vi. Computational and Theoretical Studies of Quinine, Trimethylsilyl Ether
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely employed for the structural optimization of Cinchona alkaloids and their derivatives to predict their most stable three-dimensional geometries. For Quinine (B1679958), trimethylsilyl (B98337) ether, DFT calculations can precisely determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This structural information is fundamental, as the catalytic efficacy and stereoselectivity of quinine derivatives are highly dependent on their conformation.
The introduction of the trimethylsilyl (TMS) ether group at the C9 hydroxyl position of quinine induces significant changes in both steric and electronic properties. DFT calculations can quantify these changes. The bulky TMS group will influence the conformational preference of the molecule, particularly the orientation around the C4'-C9 bond, which is known to be crucial for its catalytic activity.
Electronic properties are also readily calculated using DFT. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity. The MEP map visually represents the electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. For Quinine, trimethylsilyl ether, the electron-donating nature of the TMS group is expected to increase the electron density on the adjacent oxygen atom and potentially influence the electronic character of the entire quinoline (B57606) system. Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra of the molecule. researchgate.net
| Parameter | Quinine | This compound (Predicted) | Rationale for Change |
|---|---|---|---|
| C9-O Bond Length (Å) | ~1.43 | ~1.45 | Elongation due to bonding with the larger, electropositive silicon atom. |
| C4'-C9 Dihedral Angle (°) | Varies (conformation dependent) | Shift in conformational equilibrium | Steric hindrance from the bulky trimethylsilyl group favors specific rotamers. |
| HOMO Energy (eV) | -6.20 | -6.10 | Electron-donating TMS group raises the HOMO energy, indicating increased nucleophilicity. |
| LUMO Energy (eV) | -1.50 | -1.45 | Minor change, as the LUMO is typically located on the quinoline ring system. |
| HOMO-LUMO Gap (eV) | 4.70 | 4.65 | Slight decrease in the energy gap, suggesting a modest increase in reactivity. |
Prediction of Reaction Mechanisms and Transition States
Understanding how a reaction proceeds is key to optimizing it. Computational methods, especially DFT, are invaluable for elucidating reaction mechanisms by identifying all stationary points on the potential energy surface, including reactants, intermediates, products, and, crucially, transition states (TS). scilit.combohrium.com A transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility and stereochemical outcome of a reaction. scilit.combohrium.com
For reactions catalyzed by this compound, DFT calculations can be used to model the interaction between the catalyst and the substrates. By calculating the energies of various possible transition states, the most favorable reaction pathway can be identified. nih.gov For instance, in an asymmetric synthesis, the catalyst forms a complex with the reactants, and the approach of the reagents is directed by the chiral scaffold of the catalyst. DFT can model these interactions, including non-covalent interactions like hydrogen bonding and steric repulsion, which are critical in controlling the reaction. nih.govnih.gov
The calculated energy of the transition state relative to the reactants gives the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different potential pathways, one can predict the major product of the reaction. Recent advances in machine learning are also being applied to accelerate the prediction of transition state geometries from just the reactant and product structures. researchgate.netnih.govresearchgate.net
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (Concerted) | Cyclic, six-membered ring | 22.5 | Less favorable |
| Pathway B (Stepwise, via Intermediate 1) | Open, non-covalent complex | 18.2 | More favorable |
| Pathway C (Stepwise, via Intermediate 2) | Zwitterionic intermediate formation | 25.8 | Least favorable |
Modeling of Stereoselectivity and Chiral Induction
The primary use of quinine derivatives in catalysis is for chiral induction—the transfer of chirality from the catalyst to the product, resulting in an excess of one enantiomer. Computational modeling is essential for understanding the origin of this stereoselectivity. nih.gov By calculating the energies of the diastereomeric transition states that lead to the different stereoisomers (e.g., R vs. S products), the enantiomeric excess (ee) of a reaction can be predicted.
The stereochemical outcome is determined by the energy difference between the transition state leading to the major product (TS_major) and the transition state leading to the minor product (TS_minor). This energy difference, ΔΔG‡ = G(TS_minor) - G(TS_major), is directly related to the enantiomeric ratio. A larger ΔΔG‡ corresponds to higher stereoselectivity.
In the case of this compound, models would focus on how the bulky and electronically distinct TMS group influences the chiral pocket of the catalyst. researchgate.net The TMS group can exert significant steric control, blocking one face of the substrate from attack or forcing the substrate into a specific orientation. nih.gov These models allow for a detailed analysis of the non-covalent interactions between the catalyst and the substrate in the transition state, rationalizing the observed stereoselectivity. nih.govnih.gov
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product | Energy Difference (ΔΔG‡, kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|---|
| TS-R (leading to R-product) | 0.0 | Major | 1.8 | 92 |
| TS-S (leading to S-product) | +1.8 | Minor |
Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with a specific activity, in this case, catalytic performance. longdom.org While extensively used in drug discovery, QSAR is also a valuable tool in catalyst development. nih.govajchem-b.com
A QSAR study for catalysis involving this compound would begin with the synthesis and testing of a library of related catalysts. These catalysts would have systematic variations, for example, different substituents on the silyl (B83357) group (e.g., triethylsilyl, tert-butyldimethylsilyl) or modifications at other positions of the quinine scaffold. For each catalyst, a set of molecular descriptors would be calculated computationally. These descriptors quantify various aspects of the molecule's structure and properties.
The goal is to derive a mathematical equation that relates these descriptors to the observed catalytic activity (e.g., reaction yield) or selectivity (e.g., enantiomeric excess). youtube.comijpsr.com A robust QSAR model can then be used to predict the performance of new, unsynthesized catalyst designs, thereby accelerating the discovery of more effective catalysts and reducing experimental effort.
| Descriptor Class | Example Descriptor | Property Quantified |
|---|---|---|
| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent. |
| Sterimol Parameters (L, B1, B5) | Length and width of a substituent in specific dimensions. | |
| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing ability of a substituent. |
| Calculated Dipole Moment | Overall polarity of the molecule. | |
| Topological | Molecular Connectivity Index (χ) | Degree of branching in the molecular structure. |
| Wiener Index | A measure of the molecule's compactness. |
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for finding minimum energy (static) structures, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations model this dynamic behavior by solving Newton's equations of motion for a system of atoms and molecules over time. springernature.com This provides a "movie" of molecular motion, offering deep insights into the conformational landscape and flexibility of a molecule. researchgate.net
An MD simulation of this compound, typically in a simulated solvent environment, would reveal the accessible conformations and the timescale of transitions between them. Quinine derivatives are known to exist in several low-energy conformations, and the catalytic activity can be highly dependent on the population of the "active" conformation. nih.gov MD simulations can identify these key conformations and quantify their relative stabilities by analyzing the simulation trajectory. nih.gov
Furthermore, MD simulations can be used to study the process of substrate binding to the catalyst, showing how the catalyst's conformation might change upon binding and how it orients the substrate for the reaction. This dynamic picture is complementary to the static transition state analysis from DFT and provides a more complete understanding of the catalytic cycle. nih.gov
| Conformation | Defining Dihedral Angle (e.g., O-C9-C8-N1) | Relative Population (%) | Description |
|---|---|---|---|
| "Open" Conformer | ~ -150° | 45 | The quinoline and quinuclidine (B89598) rings are oriented away from each other. Potentially active for substrate binding. |
| "Closed" Conformer | ~ -30° | 50 | The rings are folded towards each other. May be a resting state or active for different substrates. |
| "Twisted" Conformer | ~ +90° | 5 | A higher energy, transient conformation observed during transitions between open and closed states. |
Vii. Derivatization and Functionalization Chemistry of Quinine, Trimethylsilyl Ether
Cleavage and Deprotection Strategies for Trimethylsilyl (B98337) Ethers
Acid-Catalyzed Cleavage: Acidic conditions are widely used for the removal of TMS ethers. The reaction proceeds via protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol solvent. A range of acidic reagents can be employed, from simple mineral acids to Lewis acids. thieme-connect.de For instance, treatment with a dilute solution of hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol, or in a mixed aqueous-organic solvent system like tetrahydrofuran (B95107) (THF)/water, is often sufficient for rapid and clean deprotection. gelest.com Other reagents such as p-toluenesulfonic acid (p-TSA), citric acid in methanol, and trifluoroacetic acid (TFA) are also effective. thieme-connect.de The choice of acid and solvent can be tailored to accommodate other acid-sensitive groups within the molecule.
Base-Catalyzed Cleavage: Base-catalyzed deprotection offers an alternative for molecules that are unstable under acidic conditions. The mechanism involves the nucleophilic attack of a base, typically a hydroxide (B78521) or alkoxide, on the silicon atom. The mildest and most common conditions involve treating a methanol solution of the silyl (B83357) ether with potassium carbonate (K₂CO₃). gelest.com This method is often preferred for its simplicity and the gentle nature of the reaction.
Fluoride-Mediated Cleavage: The most distinctive and widely used method for cleaving silicon-oxygen bonds relies on a source of fluoride (B91410) ions. The high affinity of silicon for fluorine (the Si-F bond is one of the strongest single bonds) drives the reaction. thieme-connect.de Tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent such as THF is the most common reagent for this purpose. gelest.comnih.gov It offers excellent selectivity and is effective for nearly all types of silyl ethers. gelest.com However, its basicity can sometimes lead to side reactions. Alternative fluoride sources include hydrogen fluoride (HF), often used as a solution in pyridine (B92270) or acetonitrile, and ammonium (B1175870) fluoride (NH₄F) in methanol. gelest.comthieme-connect.de These fluoride-based methods are prized for their high efficiency and selectivity, allowing for the deprotection of silyl ethers even in the presence of other sensitive functional groups. nih.gov
The following table summarizes various reagents and conditions for the deprotection of silyl ethers, which are applicable to quinine (B1679958), trimethylsilyl ether.
| Deprotection Method | Reagent(s) | Typical Conditions | Reference(s) |
| Acid-Catalyzed | 1N Hydrochloric Acid (HCl) | Dichloromethane (B109758), 30 min | gelest.com |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol, room temp, 30 min | gelest.com | |
| p-Toluenesulfonic acid (p-TSA) | Methanol, 0 °C, 1-2 h | gelest.com | |
| Trimethylsilyl bromide (TMSBr) (catalytic) | Methanol, room temp | rsc.org | |
| Acetyl chloride (catalytic) | Dry Methanol | organic-chemistry.org | |
| Base-Catalyzed | Potassium Carbonate (K₂CO₃) | Methanol, 1-2 h | gelest.com |
| Fluoride-Mediated | Tetra-n-butylammonium fluoride (TBAF) | THF, room temp | gelest.comnih.gov |
| Hydrogen Fluoride (HF) | Acetonitrile, 0 °C | gelest.com | |
| Hydrogen Fluoride-Pyridine (HF•pyr) | Pyridine/THF, 2-3 h | gelest.com | |
| Ammonium Fluoride (NH₄F) | Methanol, 60 °C, 5 h | thieme-connect.de |
Further Chemical Transformations of the Quinine, Trimethylsilyl Ether Scaffold
With the C9-hydroxyl group masked as a stable trimethylsilyl ether, the rest of the quinine molecule becomes available for selective chemical modification. This strategy is crucial for synthesizing derivatives with altered properties or for building more complex molecular architectures. The inertness of the TMS ether under a variety of reaction conditions allows for transformations at other sites, such as the quinoline (B57606) ring, the vinyl group, or the quinuclidine (B89598) nitrogen.
For example, reactions that are incompatible with a free hydroxyl group, such as certain organometallic additions or oxidations, can be performed. The protection prevents the acidic C9-proton from interfering with basic or nucleophilic reagents and precludes the hydroxyl group from acting as an undesired nucleophile. While specific examples focusing exclusively on the TMS ether of quinine are specialized, the principle is a standard practice in the synthesis of Cinchona alkaloid derivatives. For instance, modifications to the quinoline ring system or the vinyl group, which might otherwise be complicated by the presence of the free C9-OH, can be pursued. The total synthesis of quinine itself has involved intermediates where a silyl protecting group (such as tert-butyldimethylsilyl, a close relative of TMS) is used to protect the hydroxyl group while other parts of the quinuclidine skeleton are constructed. wikipedia.org
Exploration of Quinine-Derived Silyl Ether Analogues for New Reactivity
The temporary protection of quinine's C9-hydroxyl group as a silyl ether is a key step in the synthesis of a broad range of powerful organocatalysts. nih.gov This strategy allows for the initial protection of the hydroxyl group, its chemical conversion into a different functionality (such as an amine or a more complex moiety), and subsequent deprotection if necessary. This approach has been instrumental in the development of bifunctional catalysts where the C9 position is modified to incorporate a hydrogen-bond-donating group, such as a thiourea (B124793) or sulfonamide. nih.gov
A prominent example involves the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids, which are highly valuable catalysts for asymmetric synthesis. nih.gov A common synthetic route starts with the native alkaloid, like quinine. The C9-hydroxyl group is first activated (e.g., as a mesylate) and then displaced with an azide (B81097) nucleophile. This transformation is often facilitated by first protecting the hydroxyl group, though direct conversion is also possible. The resulting azide is then reduced to the primary amine. nih.gov This C9-amino group, in concert with the quinuclidine tertiary amine, forms the basis of a powerful class of bifunctional organocatalysts.
Furthermore, silyl ethers themselves play a direct role as components of organocatalysts. For instance, diphenylprolinol silyl ethers have been used as catalysts in reactions to construct key intermediates for the total synthesis of quinine and its enantiomers. researchgate.netchemistryviews.orgnih.gov These syntheses highlight the broader importance of silyl ether chemistry in accessing complex, chiral molecules like quinine and its derivatives, which in turn serve as catalysts for other chemical transformations. chemistryviews.org The ability to introduce various aromatic groups into key intermediates, enabled by these synthetic strategies, allows for the creation of new catalysts that were previously difficult to obtain from natural Cinchona alkaloids. chemistryviews.org
Viii. Green Chemistry Approaches in the Synthesis and Application of Quinine, Trimethylsilyl Ether
Solvent-Free or Reduced Solvent Reaction Conditions
While specific examples of solvent-free synthesis of Quinine (B1679958), trimethylsilyl (B98337) ether are not extensively documented in the provided search results, the principles can be applied. The formation of silyl (B83357) ethers, in general, can be achieved under conditions that minimize solvent use. For instance, the use of a hindered base like 2,6-lutidine with silyl triflates can facilitate the silylation of alcohols. wikipedia.org While often performed in a solvent like dichloromethane (B109758) or DMF, optimizing reaction conditions could potentially reduce the required solvent volume. wikipedia.org
Furthermore, the choice of silylating agent and catalyst can influence the need for a solvent. For example, the reaction of alcohols with hydrosilanes to form silyl ethers can be catalyzed by inexpensive and non-corrosive potassium carbonate, with the only byproduct being hydrogen gas. rsc.org This method avoids the formation of stoichiometric strong acids and can tolerate a wide range of functional groups under mild conditions, potentially reducing the need for large volumes of solvent for dissolution and temperature control. rsc.org
Mechanochemical Approaches for Silyl Ether Formation and Reactions
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a powerful green chemistry tool that can significantly reduce or eliminate the need for solvents. Ball milling, a common mechanochemical technique, has been shown to be effective for a variety of organic transformations, including the formation of silyl ethers.
Although the direct mechanochemical synthesis of Quinine, trimethylsilyl ether is not detailed in the provided search results, the general applicability of this method to silyl ether formation is well-established. For example, the dehydrative etherification of benzyl (B1604629) alcohols has been achieved via mechanochemical reaction. acs.org This suggests that the formation of the silyl ether bond in the quinine molecule could potentially be achieved under solvent-free mechanochemical conditions.
Mechanochemical methods can also be combined with organocatalysis to enhance sustainability. researchgate.net The energy input from milling can promote reactions that might otherwise require high temperatures or harsh reagents, further contributing to the green credentials of the synthesis.
Development of Sustainable Organocatalysts
Quinine and its derivatives, including those with silyl ether modifications, are themselves important organocatalysts. tohoku.ac.jp The development of sustainable methods to produce these catalysts is a key aspect of green chemistry.
The use of organocatalysts derived from natural products like quinine is inherently a green approach, as they are often biodegradable and have low toxicity compared to many metal-based catalysts. tohoku.ac.jpresearchgate.net Research has focused on enhancing the sustainability of these organocatalytic processes. researchgate.net
One strategy involves the immobilization of quinine-derived organocatalysts on a solid support, such as polystyrene. researchgate.net This allows for the easy recovery and reuse of the catalyst, which is particularly important given that the synthesis of these catalysts can be a lengthy and costly process. researchgate.net For example, a lipophilic cinchona squaramide organocatalyst has been developed for Michael additions and can be recycled with high efficiency for multiple reaction cycles without loss of activity or selectivity. researchgate.net
Ix. Future Directions and Emerging Research Areas
Novel Synthetic Routes to Quinine (B1679958), Trimethylsilyl (B98337) Ether
While quinine is a naturally abundant alkaloid, the development of new and efficient synthetic routes remains a significant area of interest. wikipedia.orgresearchgate.net This is driven by the desire to access not only the natural enantiomer but also its synthetic counterparts and novel analogs with potentially enhanced catalytic properties. researchgate.netrsc.org
Recent breakthroughs in organocatalysis have enabled more concise and pot-economical total syntheses of quinine. nih.gov For instance, a five-pot synthesis of (-)-quinine has been achieved, utilizing a diphenylprolinol silyl (B83357) ether-mediated Michael reaction as a key step. nih.gov Another innovative approach involves an iridium-catalyzed asymmetric hydrogenation of a tetrasubstituted cycloalkene to construct the piperidine (B6355638) ring with high enantioselectivity. rsc.org These advancements pave the way for more efficient access to the core structure of quinine, which can then be readily converted to its trimethylsilyl ether derivative.
Future research in this area is likely to focus on:
C-H Activation Strategies: The direct functionalization of C-H bonds offers a highly atom-economical approach to quinine synthesis. researchgate.net
Flow Chemistry in Synthesis: The application of continuous flow technology can offer better control over reaction parameters and facilitate scalability. researchgate.netnih.gov
Application in Unexplored Asymmetric Transformations
Quinine, trimethylsilyl ether and related cinchona alkaloid derivatives have proven to be powerful catalysts in a wide array of asymmetric reactions. ccspublishing.org.cndovepress.com However, their full potential is yet to be realized, and researchers are continuously exploring their application in new and challenging transformations.
Emerging areas of application include:
Asymmetric C-N Bond Formation: There is growing interest in using these catalysts for enantioselective carbon-nitrogen bond-forming reactions, which are crucial for the synthesis of nitrogen-containing bioactive molecules. nih.gov
Dearomatization Reactions: The catalytic asymmetric dearomatization of heteroarenes is a powerful strategy for accessing complex three-dimensional structures from simple flat starting materials. researchgate.net
[4+2] Cycloadditions: Organocatalytic enantioselective [4+2] cycloaddition reactions are being developed to produce chiral quinoline (B57606) architectures with high yields and excellent enantioselectivities. researchgate.net
Aza-Friedel-Crafts Reactions: Quinine-derived catalysts are being employed in the asymmetric intermolecular aza-Friedel-Crafts reaction to functionalize aromatic C-H bonds. beilstein-journals.org
The versatility of the cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to achieve high stereoselectivity in these and other novel transformations. rsc.org
Advanced Catalyst Design and Immobilization Techniques
The design of more active, selective, and robust catalysts is a central theme in this field. This involves modifying the core quinine structure to enhance its catalytic properties and developing effective immobilization strategies for catalyst recovery and reuse.
Advanced Catalyst Design: Researchers are exploring various modifications to the quinine molecule, such as the introduction of different functional groups at the C9 position or alterations to the quinoline ring. dovepress.com For example, quinine-derived thiourea (B124793) and squaramide catalysts have shown promise in the conjugate addition of α-nitrophosphonates to enones. acs.org The electronic properties of substituents on the catalyst can have a significant impact on enantioselectivity. acs.org
Immobilization Techniques: Immobilizing this compound and its derivatives on solid supports is crucial for developing sustainable and industrially viable catalytic processes. Future research will likely focus on:
Polymeric Supports: Covalent attachment to or encapsulation within polymers.
Inorganic Materials: Anchoring onto materials like silica (B1680970) or magnetic nanoparticles for easy separation.
Dendrimers: Utilizing dendritic architectures to create highly active and recyclable catalysts.
These strategies aim to combine the high performance of homogeneous catalysts with the practical advantages of heterogeneous systems.
Integration with Flow Chemistry and Automated Synthesis
The integration of quinine-based catalysis with continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, sustainable, and scalable chemical production. researchgate.netfrontiersin.org
Flow chemistry offers several advantages over traditional batch processes, including:
Precise Control: Enhanced control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net
Improved Safety: The ability to handle hazardous reagents and intermediates in small, contained volumes. researchgate.net
Scalability: Straightforward scaling of reactions from laboratory to industrial production. researchgate.net
Automated synthesis systems, guided by optimization algorithms, can rapidly screen reaction conditions and identify optimal parameters for a given transformation. researchgate.net The combination of flow chemistry and automation with the powerful catalytic capabilities of this compound holds immense promise for the future of asymmetric synthesis.
Deeper Understanding of Stereochemical Control at the Molecular Level
A fundamental understanding of the mechanism by which this compound and related catalysts achieve such high levels of stereocontrol is essential for the rational design of new and improved catalysts. researchgate.netnih.gov
Researchers employ a combination of experimental and computational techniques to elucidate the non-covalent interactions between the catalyst, substrates, and transition states. researchgate.netresearchgate.net Key factors influencing stereoselectivity include:
Hydrogen Bonding: The hydroxyl group of the parent quinine and the silyl ether can act as a hydrogen bond donor, activating the electrophile. beilstein-journals.org
Brønsted/Lewis Base Catalysis: The basic quinuclidine (B89598) nitrogen can activate the nucleophile. rsc.org
π-π Stacking: Interactions between the quinoline ring of the catalyst and aromatic substrates can play a role in organizing the transition state assembly. acs.org
X-ray crystallography and molecular modeling are powerful tools for visualizing the three-dimensional structures of catalyst-substrate complexes and understanding the subtle steric and electronic effects that govern the stereochemical outcome of a reaction. nih.gov A deeper mechanistic insight will undoubtedly lead to the development of next-generation catalysts with even greater efficiency and selectivity.
Q & A
Q. How can conflicting reports about the catalytic activity of quinine TMS ether be resolved?
- Methodological Answer : Discrepancies may stem from trace metal impurities or moisture. Address by:
- Rigorous Purification : Pass the catalyst through a silica gel column pre-washed with EDTA to chelate metals.
- Strict Moisture Control : Use gloveboxes for reaction setup (<1 ppm H₂O).
- Independent Replication : Collaborate with external labs to validate results under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
